N-(4-Methylphenyl)-9-octadecenamide
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Overview
Description
N-(4-Methylphenyl)-9-octadecenamide is an organic compound that belongs to the class of amides It is characterized by the presence of a long aliphatic chain and an aromatic ring substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Methylphenyl)-9-octadecenamide typically involves the reaction of 4-methylbenzenamine with 9-octadecenoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a solvent like dichloromethane and a temperature range of 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and enhances safety.
Chemical Reactions Analysis
Types of Reactions
N-(4-Methylphenyl)-9-octadecenamide can undergo various chemical reactions, including:
Oxidation: The aliphatic chain can be oxidized to form carboxylic acids or ketones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Corresponding amines.
Substitution: Nitro or sulfonic acid derivatives.
Scientific Research Applications
N-(4-Methylphenyl)-9-octadecenamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-Methylphenyl)-9-octadecenamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(4-Methylphenyl)-9-octadecanamide: Similar structure but with a saturated aliphatic chain.
N-(4-Methylphenyl)-9-octadecenylamine: Similar structure but with an amine group instead of an amide.
N-(4-Methylphenyl)-9-octadecenyl alcohol: Similar structure but with an alcohol group.
Uniqueness
N-(4-Methylphenyl)-9-octadecenamide is unique due to its specific combination of an aromatic ring with a methyl group and a long unsaturated aliphatic chain. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Biological Activity
N-(4-Methylphenyl)-9-octadecenamide, also known as oleamide, is a fatty acid amide derived from oleic acid. This compound features a long hydrocarbon chain (C18) with a double bond at the ninth position and an aromatic amine group attached to the nitrogen atom. Its unique structure contributes to its diverse biological activities, making it a subject of interest in pharmacological research.
- Molecular Formula : C19H37NO
- Molecular Weight : 373.67 g/mol
- Structural Characteristics : The presence of the 4-methylphenyl group distinguishes it from other fatty acid amides, enhancing its biological activity.
Biological Activities
This compound exhibits several notable biological activities:
- Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a potential candidate for neurodegenerative disease treatment.
- Anti-inflammatory Properties : Oleamide has been shown to modulate inflammatory responses, reducing the production of pro-inflammatory cytokines and nitric oxide in various cellular models .
- Hypolipidemic Effects : Studies have demonstrated that oleamide significantly lowers serum triglycerides (TG) and total cholesterol (TC), indicating its potential as a therapeutic agent for lipid metabolism disorders .
- Sleep-Inducing Effects : Oleamide is recognized for its role in sleep regulation, acting as a sleep-promoting agent through interactions with the endocannabinoid system .
The mechanisms underlying the biological activities of this compound include:
- Interaction with Cannabinoid Receptors : Oleamide influences cannabinoid receptors, which are involved in pain modulation and anti-inflammatory pathways .
- Inhibition of Fatty Acid Amide Hydrolase (FAAH) : This compound may inhibit FAAH, leading to increased levels of endogenous cannabinoids like anandamide, which further contributes to its neuroprotective and anti-inflammatory effects .
Comparative Analysis with Similar Compounds
A comparison table illustrates the structural and functional similarities between this compound and related compounds:
Compound Name | Structure Characteristics | Unique Properties |
---|---|---|
Oleamide | Fatty acid amide without aromatic substitution | Known for sleep-inducing effects |
N,N-Dimethyloleamide | Dimethylated version of oleamide | Enhanced solubility and altered biological activity |
N-(2-Hydroxyethyl)-9-octadecenamide | Hydroxy-substituted derivative | Exhibits different cytotoxicity profiles |
9-Octadecenamide | Simple fatty acid amide | Lacks the aromatic group; primarily used as a surfactant |
This compound's unique combination of a long hydrocarbon chain with an aromatic amine distinguishes it from these similar compounds, particularly concerning its biological activity and potential therapeutic uses.
Case Studies
- Neuroprotective Study : A study involving neuronal cell lines demonstrated that treatment with this compound significantly reduced markers of oxidative stress and apoptosis compared to untreated controls, suggesting its potential in neuroprotection.
- Anti-inflammatory Research : In vitro experiments using RAW264.7 macrophages showed that oleamide reduced nitric oxide production by approximately 70% at concentrations of 200 µg/mL, highlighting its anti-inflammatory capabilities .
- Hypolipidemic Effects : A clinical study reported that administration of oleamide led to significant reductions in serum TG and TC levels in hyperlipidemic models, indicating its efficacy as a hypolipidemic agent .
Properties
CAS No. |
94277-00-6 |
---|---|
Molecular Formula |
C25H41NO |
Molecular Weight |
371.6 g/mol |
IUPAC Name |
(E)-N-(4-methylphenyl)octadec-9-enamide |
InChI |
InChI=1S/C25H41NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-25(27)26-24-21-19-23(2)20-22-24/h10-11,19-22H,3-9,12-18H2,1-2H3,(H,26,27)/b11-10+ |
InChI Key |
JSQIOYSODBIFTK-ZHACJKMWSA-N |
Isomeric SMILES |
CCCCCCCC/C=C/CCCCCCCC(=O)NC1=CC=C(C=C1)C |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCC(=O)NC1=CC=C(C=C1)C |
Origin of Product |
United States |
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